molecular formula C16H16N4O2S B2862367 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid CAS No. 852376-05-7

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid

Numéro de catalogue: B2862367
Numéro CAS: 852376-05-7
Poids moléculaire: 328.39
Clé InChI: JFHAGKVFATXAIS-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid is a high-purity synthetic small molecule designed for pharmaceutical and biochemical research. This compound features a hybrid heterocyclic scaffold, combining a [1,2,4]triazolo[4,3-b]pyridazine core with a phenyl substituent and a flexible sulfanyl butanoic acid chain. The presence of the [1,2,4]triazole ring fused to a pyridazine is a structure of high interest in medicinal chemistry, often associated with diverse biological activities . The incorporated butanoic acid group can enhance the molecule's solubility and provides a handle for further chemical modification or for probing interactions with biological targets. This molecular architecture makes it a valuable intermediate for constructing more complex compounds or a candidate for screening in drug discovery programs. Researchers can utilize this chemical as a key building block in synthesizing novel compound libraries or as a lead structure for investigating new mechanisms of action. It is supplied for laboratory research applications only and is not intended for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2S/c1-3-12(16(21)22)23-14-9-8-13-17-18-15(20(13)19-14)11-6-4-10(2)5-7-11/h4-9,12H,3H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFHAGKVFATXAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid typically involves multiple steps, starting from readily available starting materialsThe sulfanyl group is then introduced via nucleophilic substitution reactions, and the butanoic acid moiety is attached through esterification or amidation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used.

Mécanisme D'action

The mechanism of action of 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid involves its interaction with specific molecular targets and pathways. The triazole and pyridazine rings can interact with various enzymes and receptors, modulating their activity and leading to the observed pharmacological effects. The sulfanyl group can also participate in redox reactions, further influencing the compound’s biological activity .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight Solubility (pH 7.4) Key Features
Target Compound 3-(4-Methylphenyl), 6-sulfanylbutanoic acid C₁₈H₁₈N₄O₂S 362.43 Not reported Carboxylic acid for solubility; hydrophobic 4-methylphenyl
2-{[3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}hexanoic acid () 3-(4-Ethoxyphenyl), 6-sulfanylhexanoic acid C₁₉H₂₂N₄O₃S 386.47 Not reported Longer alkyl chain (hexanoic acid); ethoxy group enhances electron density
2-[[6-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide () 3-(4-Methylphenyl), 6-sulfanylacetamide C₁₄H₁₃N₅OS 299.35 11.2 µg/mL Acetamide group reduces acidity; lower molecular weight
N-[2-(1H-indol-3-yl)ethyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine (Compound 6, ) 3-(Trifluoromethyl), 6-amine-linked indole C₁₉H₁₆F₃N₇ 415.38 Not reported Trifluoromethyl enhances electronegativity; indole moiety for π-stacking
AZD5153 () 3-Methoxy, piperidyl-phenoxyethyl C₂₉H₃₆N₆O₃ 516.65 Not reported Bivalent inhibitor; methoxy and piperazine groups for target engagement

Key Observations :

  • The acetamide derivative () lacks ionizable carboxylic acid, reducing solubility but improving passive diffusion .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound 6) enhance binding to hydrophobic pockets, while bulky substituents (e.g., indole in Compound 6) may sterically hinder interactions .
  • Biological Context : AZD5153’s bivalent structure and methoxy group enable dual bromodomain engagement, whereas the target compound’s simpler structure may favor selectivity for single domains .

Activité Biologique

2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound can be represented as follows:

  • IUPAC Name : 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid
  • Molecular Formula : C13H14N4OS
  • Molecular Weight : 270.34 g/mol

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its anti-inflammatory and analgesic properties. The following sections detail specific activities and mechanisms observed in various studies.

Anti-inflammatory Activity

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways. For instance, compounds similar to 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid have been shown to reduce edema in animal models by modulating inflammatory mediators .

Analgesic Activity

In pain models, this compound has demonstrated notable analgesic effects. Studies using the acetic acid-induced writhing test and the hot plate test have shown that it can significantly reduce pain responses in rodents. The analgesic effect is attributed to central and peripheral mechanisms that interfere with pain perception pathways .

Case Studies

Several studies have explored the pharmacological profile of related compounds:

  • Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their anti-inflammatory properties. Results indicated that compounds with similar structural features to 2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid showed a dose-dependent reduction in inflammation markers .
  • Analgesic Efficacy Assessment : In a comparative analysis of various triazole-based compounds, one derivative was found to exhibit superior analgesic efficacy against multiple pain models compared to standard analgesics like ibuprofen .

The proposed mechanism for the biological activity includes:

  • Inhibition of Enzymatic Activity : The compound is believed to inhibit COX and LOX enzymes, leading to decreased synthesis of inflammatory mediators.
  • Modulation of Neurotransmitter Release : It may also affect neurotransmitter systems involved in pain signaling pathways.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.